molecular formula C16H13NO4S B134286 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid CAS No. 181696-35-5

4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid

Cat. No.: B134286
CAS No.: 181696-35-5
M. Wt: 315.3 g/mol
InChI Key: LLWOSCPRJRUVST-UHFFFAOYSA-N
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Description

4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid is an organic compound with the molecular formula C16H13NO4S. It is known for its unique structure, which includes an isoxazole ring fused with a benzenesulfonic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid typically involves the reaction of 5-methyl-3-phenylisoxazole with benzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the sulfonic acid group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and substituted isoxazole compounds.

Scientific Research Applications

4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid involves its interaction with specific molecular targets. The isoxazole ring and sulfonic acid group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Methyl-3-phenylisoxazol-4-yl)methanol
  • 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride
  • 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide

Uniqueness

4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid is unique due to its combination of an isoxazole ring and a benzenesulfonic acid group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various applications. Compared to similar compounds, it offers a balance of stability and reactivity, which is advantageous in both research and industrial contexts .

Properties

IUPAC Name

4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4S/c1-11-15(12-7-9-14(10-8-12)22(18,19)20)16(17-21-11)13-5-3-2-4-6-13/h2-10H,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWOSCPRJRUVST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468703
Record name 4-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181696-35-5
Record name 4-(5-Methyl-3-phenyl-4-isoxazolyl)benzenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181696355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-METHYL-3-PHENYL-4-ISOXAZOLYL)BENZENESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y69WDQ5EHC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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